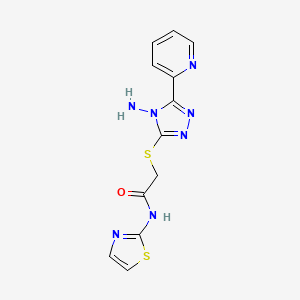

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Beschreibung

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridinyl group and an acetamide moiety linked via a thioether bridge. This structural framework is associated with modulation of insect olfactory receptors (Orco), a target for pest control agents .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS2/c13-19-10(8-3-1-2-4-14-8)17-18-12(19)22-7-9(20)16-11-15-5-6-21-11/h1-6H,7,13H2,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKWQKOAFLEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the triazole ring, potentially converting the amino group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound belongs to a class of 1,2,4-triazole derivatives , which are known for their diverse biological properties. The following are some key areas where this compound has shown promise:

Antimicrobial Properties

Research indicates that triazole derivatives possess notable antibacterial and antifungal activities . For instance, derivatives containing thiazole and triazole moieties have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 μg/mL |

| Compound B | E. coli | 1 μg/mL |

| Compound C | C. albicans | 0.75 μg/mL |

Anticancer Potential

Triazoles have been recognized for their potential in cancer therapy. Studies have shown that certain triazole derivatives exhibit cytotoxic effects on various cancer cell lines, making them candidates for further development in cancer treatment . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Anticonvulsant Activity

Some thiazole-containing compounds have been reported to exhibit anticonvulsant properties. For example, compounds similar to the target compound have shown efficacy in animal models for epilepsy . This suggests a potential application in treating neurological disorders.

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest, against clinical isolates of resistant bacteria. Results indicated that modifications to the thiazole and triazole rings significantly enhanced activity against resistant strains .

Case Study on Anticancer Activity

In another study focusing on anticancer effects, several triazole-thiazole hybrids were tested against breast cancer cell lines. The results demonstrated that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyridinyl Position : The position of the pyridine ring (2-, 3-, or 4-pyridinyl) significantly impacts activity. For example, VUAA1 (3-pyridinyl) is an agonist, while OLC15 (2-pyridinyl) is an antagonist . The target compound’s 2-pyridinyl group may confer distinct binding kinetics.

- Amino vs.

- Acetamide Variations : The thiazol-2-yl group in the target compound differs from VUAA1’s 4-ethylphenyl and OLC15’s 4-butylphenyl, likely altering solubility and target selectivity.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- The target compound’s theoretical molecular weight (~373.43 g/mol) is lower than VUAA1 (410.51 g/mol), reflecting its smaller substituents.

- Melting points for analogs in range from 96°C to 148°C, suggesting that bulkier substituents (e.g., tetrahydronaphthalenyl in Compound 3 ) reduce crystallinity.

Biologische Aktivität

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring, an amino group, and thiazole moiety, which are significant for its biological interactions.

- Inhibition of Enzymatic Activity : The compound has been shown to act as a competitive inhibitor for various enzymes, particularly those involved in kinase pathways. For instance, it has demonstrated inhibitory effects on c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its thioether functionality may enhance its interaction with microbial targets .

- Anticancer Properties : The compound has been evaluated for its anticancer activity. In vitro studies indicated that it could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Biological Activity Data

Case Studies

- JNK Inhibitors : A study focused on the structure-activity relationship (SAR) of triazole derivatives found that modifications at the thiazole position significantly affected JNK inhibitory activity. The compound demonstrated potent inhibition comparable to established JNK inhibitors .

- Antimicrobial Screening : In a comparative study against standard antibiotics, the compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound could effectively inhibit tumor growth and induce cell cycle arrest at specific phases, highlighting its potential as an anticancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves:

- Reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol/water under reflux (1–2 hours).

- Neutralizing the mixture with aqueous KOH to promote thiolate ion formation, enhancing reactivity .

- Purification via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Table 1: Representative Reaction Conditions

| Reagent | Solvent System | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetamide derivative | Ethanol/H₂O | Reflux | 65–83 | |

| KOH | Ethanol | 60°C | 72–85 |

Q. How is structural confirmation achieved post-synthesis?

Multi-spectroscopic techniques are employed:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., pyridinyl protons at δ 8.2–8.6 ppm; thiazole protons at δ 6.7–7.1 ppm) .

- IR Spectroscopy : Confirm NH₂ (3300–3400 cm⁻¹) and C=O (1680–1700 cm⁻¹) groups .

- LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 369.42 for C₁₈H₁₆N₅OFS) .

Q. What preliminary biological screening methods are recommended?

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in cell models .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally complex derivatives?

Key variables include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of heterocyclic intermediates .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature Control : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions .

Table 2: Substituent Effects on Yield

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Allyl | 5 | 83 |

| 3-Fluorophenyl | 5 | 75 |

| 4-Methoxyphenyl | 6 | 72 |

| Data from |

Q. How to design derivatives for enhanced bioactivity using structure-activity relationships (SAR)?

- Pyridine/Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to increase membrane permeability .

- Triazole Functionalization : Allyl or aryl groups at the 4-position improve antimicrobial potency by enhancing hydrophobic interactions .

- Thioether Linkage : Replace with sulfonyl groups to modulate redox activity and metabolic stability .

Q. What computational tools predict biological activity for novel derivatives?

- PASS Program : Predicts antimicrobial/anti-inflammatory potential based on structural fragments (e.g., pyridinyl-triazole-thioacetamide core) .

- Molecular Docking : Models interactions with target proteins (e.g., COX-2, bacterial DNA gyrase) using AutoDock Vina or Schrödinger .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in spectral data for regioisomers?

- Use 2D NMR (COSY, HSQC) : Differentiate between N1- and N2-substituted triazoles via coupling patterns .

- X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives .

Q. Why do certain derivatives show variable antimicrobial activity despite structural similarity?

- Solubility Differences : Hydrophobic substituents (e.g., allyl) may reduce aqueous solubility, limiting bioavailability .

- Resistance Mechanisms : Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) may exhibit lower susceptibility .

Future Research Directions

- Explore hybrid derivatives combining triazole-thioacetamide scaffolds with oxadiazole or thiadiazole moieties for multitarget activity .

- Develop nanoparticle formulations to improve pharmacokinetics and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.